molecular formula C24H20ClN3O B3003807 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 637754-77-9

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B3003807
CAS No.: 637754-77-9
M. Wt: 401.89
InChI Key: VDDFWXDLTSHWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety and substituted with a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 2-aminobenzophenone under acidic conditions to form the benzodiazole core. This intermediate is then reacted with 1-phenylpyrrolidin-2-one in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and benzodiazole rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
  • {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
  • 1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol

Uniqueness

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-20-11-5-4-8-17(20)15-28-22-13-7-6-12-21(22)26-24(28)18-14-23(29)27(16-18)19-9-2-1-3-10-19/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDFWXDLTSHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.